molecular formula C19H25NO B4895511 1-[(4-methoxy-1-naphthyl)methyl]-3,5-dimethylpiperidine

1-[(4-methoxy-1-naphthyl)methyl]-3,5-dimethylpiperidine

Cat. No. B4895511
M. Wt: 283.4 g/mol
InChI Key: DYYMHUDACFSOAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-methoxy-1-naphthyl)methyl]-3,5-dimethylpiperidine, also known as MDPV, is a synthetic cathinone that belongs to the class of psychoactive substances. It is a potent stimulant that produces effects similar to those of cocaine and amphetamines. MDPV was first synthesized in the 1960s, and it has gained popularity as a recreational drug in recent years. However, the focus of

Mechanism of Action

1-[(4-methoxy-1-naphthyl)methyl]-3,5-dimethylpiperidine acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin, leading to an increase in their extracellular concentrations. This increase in neurotransmitter levels produces the stimulant effects of 1-[(4-methoxy-1-naphthyl)methyl]-3,5-dimethylpiperidine. 1-[(4-methoxy-1-naphthyl)methyl]-3,5-dimethylpiperidine also has affinity for the sigma-1 receptor, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
1-[(4-methoxy-1-naphthyl)methyl]-3,5-dimethylpiperidine produces a range of physiological and biochemical effects, including increased heart rate, blood pressure, and body temperature. It also produces feelings of euphoria, increased energy, and decreased appetite. Prolonged use of 1-[(4-methoxy-1-naphthyl)methyl]-3,5-dimethylpiperidine can lead to addiction, psychosis, and other adverse effects.

Advantages and Limitations for Lab Experiments

1-[(4-methoxy-1-naphthyl)methyl]-3,5-dimethylpiperidine has several advantages as a research tool, including its high potency and selectivity for dopamine, norepinephrine, and serotonin reuptake inhibition. However, its potential for abuse and adverse effects limit its use in laboratory experiments.

Future Directions

There are several potential future directions for research on 1-[(4-methoxy-1-naphthyl)methyl]-3,5-dimethylpiperidine, including the development of new synthetic cathinones with improved selectivity and safety profiles. Additionally, further research is needed to understand the long-term effects of 1-[(4-methoxy-1-naphthyl)methyl]-3,5-dimethylpiperidine use and its potential as a treatment for psychiatric disorders. Finally, more studies are needed to elucidate the mechanisms of action of 1-[(4-methoxy-1-naphthyl)methyl]-3,5-dimethylpiperidine and other psychoactive substances.

Synthesis Methods

1-[(4-methoxy-1-naphthyl)methyl]-3,5-dimethylpiperidine can be synthesized through various methods, including the Leuckart reaction, reductive amination, and Mannich reaction. The most common method for synthesizing 1-[(4-methoxy-1-naphthyl)methyl]-3,5-dimethylpiperidine is the Mannich reaction, which involves the condensation of 1-(4-methoxyphenyl)-2-propanone with formaldehyde and dimethylamine.

Scientific Research Applications

1-[(4-methoxy-1-naphthyl)methyl]-3,5-dimethylpiperidine has been studied extensively for its potential as a research tool in various fields, including neuroscience, pharmacology, and toxicology. It has been used as a model compound to study the structure-activity relationships of synthetic cathinones. 1-[(4-methoxy-1-naphthyl)methyl]-3,5-dimethylpiperidine has also been used to study the mechanisms of action of psychoactive substances and their effects on the brain.

properties

IUPAC Name

1-[(4-methoxynaphthalen-1-yl)methyl]-3,5-dimethylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO/c1-14-10-15(2)12-20(11-14)13-16-8-9-19(21-3)18-7-5-4-6-17(16)18/h4-9,14-15H,10-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYYMHUDACFSOAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)CC2=CC=C(C3=CC=CC=C23)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Methoxynaphthalen-1-yl)methyl]-3,5-dimethylpiperidine

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